2-ethoxy-N-(4-hydroxyphenyl)benzamide

Description

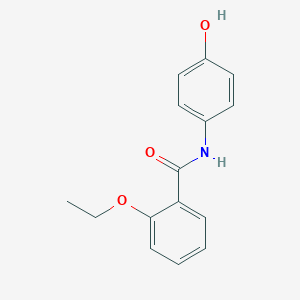

2-Ethoxy-N-(4-hydroxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the ortho position of the benzoyl ring and a 4-hydroxyphenyl group attached via an amide linkage. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethoxy substituent. It serves as a scaffold in medicinal chemistry for exploring bioactivity, particularly in enzyme inhibition and antioxidant applications .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-ethoxy-N-(4-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-6-4-3-5-13(14)15(18)16-11-7-9-12(17)10-8-11/h3-10,17H,2H2,1H3,(H,16,18) |

InChI Key |

ATAGHPWHVMMAOD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Benzamide Core

N-(4-Hydroxyphenyl)benzamide

- Structure : Lacks the ethoxy group present in the target compound.

- Crystallography : The amide plane and phenyl ring tilt at 28–31°, influencing molecular packing and solubility .

- Key Difference : Absence of the ethoxy group reduces steric hindrance and lipophilicity compared to 2-ethoxy-N-(4-hydroxyphenyl)benzamide.

2-Ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Structure : Replaces the 4-hydroxyphenyl group with a thiazole ring.

- Properties : Higher molecular weight (324.40 g/mol vs. 269.34 g/mol for the target compound) due to the sulfur-containing heterocycle. The thiazole group may enhance π-π stacking interactions in biological targets .

N-(4-Methoxyphenyl)benzamide

- Structure : Methoxy group instead of ethoxy at the ortho position.

- The shorter alkyl chain reduces lipophilicity (LogP: ~2.1 vs. ~2.5 for the ethoxy analog) .

Physicochemical and Spectroscopic Properties

IR Spectral Comparisons

- This compound : Exhibits C=O stretching at 1640 cm⁻¹ and NH/OH vibrations at 2992–3321 cm⁻¹ .

- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide: Shows a thiourea C=S stretch at 1243–1258 cm⁻¹, absent in the target compound, which may influence hydrogen-bonding capacity .

Mass Spectrometry Behavior

- N-(4-Hydroxyphenyl)ethanamide (HPE) : Lower molecular weight (151.16 g/mol) results in distinct ion intensity profiles compared to bulkier benzamides like this compound. The ethoxy group may stabilize molecular ions during fragmentation .

Antioxidant Activity

- N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide: Shows 86.6% inhibition in CCl4-induced oxidative stress models, likely due to the thiourea group’s radical-scavenging ability .

Enzyme Inhibition

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide: Exhibits 67–72% inhibition of PCAF histone acetyltransferase (HAT), suggesting the 2-acylamino side chain is critical. The target compound’s ethoxy group may similarly enhance binding through hydrophobic interactions .

Tabulated Comparison of Key Compounds

Preparation Methods

Preparation of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one

The precursor 2-ethoxy-(4H)-3,1-benzoxazin-4-one is synthesized by cyclizing 2-ethoxycarbonylaminobenzoic acid with acetic anhydride. The reaction proceeds via intramolecular esterification, forming a stable oxazinone ring.

Ring-Opening with 4-Aminophenol

Heating the benzoxazinone with 4-aminophenol in ethanol under reflux opens the oxazinone ring, yielding 2-ethoxy-N-(4-hydroxyphenyl)benzamide. The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by elimination of ethanol (Fig. 1).

Optimized Conditions

-

Solvent: Ethanol (40 mL per 0.01 mol substrate)

-

Temperature: Reflux (78°C)

-

Reaction Time: 3–6 hours

This method’s advantages include operational simplicity and avoidance of metal catalysts. However, prolonged heating may degrade heat-sensitive substrates.

Direct Amidation Using Carbodiimide Coupling

Direct amidation couples 2-ethoxybenzoic acid with 4-aminophenol using carbodiimide-based activators. This approach, inspired by protocols for N-(2-hydroxyphenyl)benzamide synthesis, requires careful optimization to suppress side reactions.

Activation of Carboxylic Acid

2-Ethoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The HOBt forms an active ester intermediate, enhancing electrophilicity.

Amide Bond Formation

4-Aminophenol is added to the activated acid, facilitating nucleophilic acyl substitution. The reaction is typically conducted at 0–5°C to minimize racemization and hydrolytic side reactions.

Optimized Conditions

-

Activators: EDC (1.2 equiv), HOBt (1.1 equiv)

-

Solvent: Dichloromethane or DMF

-

Temperature: 0°C → room temperature

While effective, this method generates stoichiometric waste from the carbodiimide byproduct, complicating purification.

Schotten-Baumann Acylation

The Schotten-Baumann method employs 2-ethoxybenzoyl chloride and 4-aminophenol in a biphasic system. Derived from classical acylation techniques, this route prioritizes speed over atom economy.

Synthesis of 2-Ethoxybenzoyl Chloride

2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux, producing the acyl chloride. Excess SOCl₂ is removed via distillation, leaving a reactive intermediate.

Biphasic Amidation

The acyl chloride is added to a mixture of 4-aminophenol, aqueous NaOH, and dichloromethane. Vigorous stirring ensures rapid interfacial reaction, forming the amide within minutes.

Optimized Conditions

-

Base: 10% NaOH (aq)

-

Solvent System: Dichloromethane/H₂O

-

Reaction Time: 15–30 minutes

This method’s drawbacks include handling corrosive acyl chlorides and requiring stringent pH control to prevent hydrolysis.

Comparative Analysis of Methods

The benzoxazinone method balances yield and sustainability, whereas Schotten-Baumann offers rapid synthesis at the cost of hazardous reagents. Direct amidation, while versatile, suffers from lower efficiency.

Characterization and Quality Control

Successful synthesis is confirmed via:

-

1H NMR: Aromatic protons appear as multiplet clusters at δ 6.5–8.0 ppm, with distinct singlets for the ethoxy group (δ 1.28 ppm, triplet) and hydroxyl proton (δ 9.8 ppm).

-

IR Spectroscopy: Stretching vibrations at 1636 cm⁻¹ (amide C=O) and 1726 cm⁻¹ (ester C=O in intermediates).

-

Mass Spectrometry: Molecular ion peak at m/z 271.1 (C₁₅H₁₅NO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.